molecular formula C22H25N3O4S B2426552 Ethyl 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetate CAS No. 422533-58-2

Ethyl 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetate

Cat. No. B2426552
CAS RN: 422533-58-2
M. Wt: 427.52
InChI Key: FHKUNPPIIQVPBA-UHFFFAOYSA-N
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Description

Ethyl 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetate is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They are used in the synthesis of diverse physiologically significant and pharmacologically utilized molecules .


Molecular Structure Analysis

Quinazoline is a light yellow crystalline solid, also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . The specific molecular structure of Ethyl 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetate was not found in the search results.


Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Specific chemical reactions involving Ethyl 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetate were not found in the search results.

Scientific Research Applications

Future Directions

Quinazoline derivatives have shown promising biological activities, making them a significant area of research in medicinal chemistry . Future research could focus on exploring the biological activities of Ethyl 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetate and other quinazoline derivatives, as well as developing new synthesis methods.

properties

IUPAC Name

ethyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-4-29-20(26)14-30-22-24-17-8-6-5-7-16(17)21(25-22)23-12-11-15-9-10-18(27-2)19(13-15)28-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKUNPPIIQVPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)acetate

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